molecular formula C5H5BrO B083605 2-Bromocyclopent-2-enone CAS No. 10481-34-2

2-Bromocyclopent-2-enone

Cat. No.: B083605
CAS No.: 10481-34-2
M. Wt: 161 g/mol
InChI Key: WJZDXONSAPNKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromocyclopent-2-enone is a useful research compound. Its molecular formula is C5H5BrO and its molecular weight is 161 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Dimedone-Annelated Heterocycles : This study explored the heterocyclization of 2-(Cyclohex-2′-enyl)-5,5-dimethyl-3-hydroxy cyclohex-2-enone to create bridged heterocycles, indicating potential applications in organic synthesis and pharmaceutical research (Majumdar, Basu & Samanta, 2003).

  • Structure of ‘Bromohydroxyphorone’ : This paper clarifies and reinterprets the reactions of 3-bromo-5-hydroxy-4,4,5,5-tetramethylcyclopent-2-enone, a substance related to 2-Bromocyclopent-2-enone, and its derivatives, suggesting its importance in understanding molecular structures (Shoppee & Lack, 1969).

  • Synthesis of Insecticidal Esters : This study involves the bromination of 2-benzylcyclopent-2-enones to produce new analogues of natural pyrethrins, indicating the role of this compound in developing insecticides (Elliott, Janes & Payne, 1971).

  • Enantioselective Synthesis of Functionalized Nitrocyclopropanes : This research demonstrates the use of this compound in the enantioselective synthesis of nitrocyclopropanes, crucial in pharmaceutical synthesis (Lv, Zhang, Lin & Wang, 2009).

  • Irradiation of αα′-Dibromophorone : This paper discusses the yield of 2-bromo-5-isopropylidene-3-methylcyclopent-2-enone upon irradiation of a related compound, showcasing its potential in photochemical reactions (Shoppee & Wang, 1975).

  • New Three-Component Condensation Reaction : Demonstrates the catalytic efficiency of bromodimethylsulfonium bromide in condensation reactions, potentially involving this compound as an intermediate or reactant (Khan, Ali, Dar & Lal, 2011).

  • A C-H Insertion Approach to Functionalized Cyclopentenones : Discusses the synthesis of 2-bromocyclopent-2-en-1-ones, highlighting its versatility in creating complex organic structures (Wang, Zarca, Gong & Zhang, 2016).

  • Palladium-Catalyzed Reactions in the Synthesis of Substituted Indoles : This study shows the transformation of 4-bromo-1-tosylindole into a tricyclic indole enone, a process that might involve or be analogous to reactions with this compound (Hegedus, Sestrick, Michaelson & Harrington, 1989).

Safety and Hazards

2-Bromocyclopent-2-enone is associated with several hazard statements including H302, H315, H317, H319, H335 . These indicate that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fumes and using only outdoors or in a well-ventilated area .

Mechanism of Action

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and to be permeable to the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be 1.56 , which could influence its distribution within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromocyclopent-2-enone. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature. The compound’s solubility could also affect its action; it is considered very soluble, with a solubility of 2.87 mg/ml .

Properties

IUPAC Name

2-bromocyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO/c6-4-2-1-3-5(4)7/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZDXONSAPNKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146755
Record name 2-Cyclopenten-1-one, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10481-34-2
Record name 2-Bromo-2-cyclopenten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10481-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopenten-1-one, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010481342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopenten-1-one, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromocyclopent-2-enone
Reactant of Route 2
2-Bromocyclopent-2-enone
Reactant of Route 3
Reactant of Route 3
2-Bromocyclopent-2-enone
Reactant of Route 4
2-Bromocyclopent-2-enone
Reactant of Route 5
2-Bromocyclopent-2-enone
Reactant of Route 6
2-Bromocyclopent-2-enone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.